1-(3-Methoxypropanesulfonyl)piperidin-4-ol
Overview
Description
Preparation Methods
The synthesis of 1-(3-Methoxypropanesulfonyl)piperidin-4-ol involves several steps. One common synthetic route includes the reaction of piperidin-4-ol with 3-methoxypropanesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(3-Methoxypropanesulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Scientific Research Applications
1-(3-Methoxypropanesulfonyl)piperidin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropanesulfonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity . This interaction can lead to various pharmacological effects, such as analgesia or anti-inflammatory responses .
Comparison with Similar Compounds
1-(3-Methoxypropanesulfonyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
4-Piperidinol: A hydroxylated derivative of piperidine, which serves as a precursor in the synthesis of this compound.
1-(3-Methoxypropyl)piperidine: A similar compound where the sulfonyl group is replaced by a methoxypropyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-methoxypropylsulfonyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYTMXSAIZTCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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